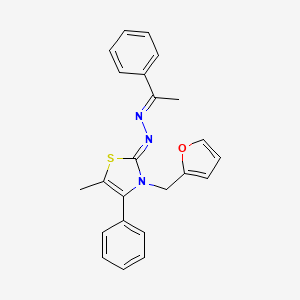

![molecular formula C10H22Cl2N2O B2743631 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride CAS No. 2413869-18-6](/img/structure/B2743631.png)

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride” is a chemical compound with the IUPAC name 1-(3-azetidinyl)-4-piperidinol dihydrochloride . It has a molecular weight of 229.15 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H . This code provides a specific textual identifier for chemical substances, providing a standard way to encode molecular information and to facilitate the search for such information.Physical and Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 229.15 .Scientific Research Applications

Asymmetric Synthesis and Transformation

- The compound has been utilized in the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams. These are prepared from corresponding azetidin-2-ones and transformed into novel alkoxypiperazine and alkoxydiazepane derivatives. This synthesis demonstrates the compound's role in generating complex, biologically relevant structures (Dekeukeleire et al., 2012).

Advanced Building Blocks for Drug Discovery

- Another study highlights its use in designing and synthesizing heterocyclic azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds, due to their increased size and conformational flexibility, are suggested as valuable building blocks for lead optimization in drug discovery programs (Feskov et al., 2019).

Ring Transformation and Synthesis of Azaheterocycles

- The compound serves as a starting material for the synthesis of 3,4-disubstituted pyrrolidines and piperidines, showcasing its versatility in ring transformation reactions to produce stereospecifically defined azaheterocycles. This process involves the formation and ring opening of bicyclic azetidinium intermediates, emphasizing its role in synthetic chemistry (Van Brabandt et al., 2006).

Antimicrobial Activity

- A novel series of 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized, starting from the compound of interest. These derivatives exhibited significant antimicrobial activity, demonstrating the compound's potential in contributing to the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Biologically Active Piperidinic Compounds

- The compound has been implicated in the synthesis of optically active substituted piperidines using various methodologies, illustrating its utility in generating compounds with potential biological activities (Cossy, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for “2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride” and similar compounds are likely to involve further exploration of their therapeutic applications. Piperidine derivatives are already used in a wide range of pharmaceuticals , and ongoing research continues to uncover new potential uses for these compounds.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Pharmacokinetics

Pharmacokinetics studies these four major mechanisms :

These elements help predict the safety and tolerability of an investigational compound in humans .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Properties

IUPAC Name |

2-[1-(azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-6-3-9-1-4-12(5-2-9)10-7-11-8-10;;/h9-11,13H,1-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVNSPQNIUMFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2743551.png)

![Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743552.png)

![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)

![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)

![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)